5-Fluoro-2-methoxypyridine
Overview
Description
5-Fluoro-2-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing effect of the fluorine atom .
Mechanism of Action
Target of Action
5-Fluoro-2-methoxypyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . The downstream effects of these pathways include the synthesis of a variety of organic compounds, including those used in pharmaceuticals and agrochemicals .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxypyridine typically involves the fluorination of 2-methoxypyridine. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the diazotization of 2-aminopyridine followed by fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Fluoro-2-methoxypyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxypyridine
- 3-Fluoro-2-methoxypyridine
- 4-Fluoro-2-methoxypyridine
Uniqueness
5-Fluoro-2-methoxypyridine is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other fluorinated pyridines .
Properties
IUPAC Name |
5-fluoro-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGABXVZIHADCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382485 | |
Record name | 5-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51173-04-7 | |
Record name | 5-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Fluoro-2-methoxypyridine in nucleoside synthesis?
A1: this compound serves as a crucial starting material for synthesizing various pyridine nucleosides, particularly those structurally related to 5-fluorouracil and 5-fluorocytosine. [, ] These nucleoside analogs are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities. The research highlights the versatility of this compound in producing key intermediates like 4-benzyloxy-5-fluoro-2-methoxypyridine and 2,4-dimethoxy-5-fluoropyridine, which are then used to construct the desired nucleoside frameworks. []
Q2: How is the structure of this compound confirmed in the research?
A2: The researchers employed a combination of spectroscopic techniques to confirm the structure of this compound and its derivatives. These techniques include ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. [] These methods provide valuable information about the compound's structure, including the position of substituents on the pyridine ring and the configuration of newly formed chiral centers in the synthesized nucleosides.
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